3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant potential in the treatment of non-small cell lung cancer (NSCLC).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, due to its complex structure involving thiophene and azetidine rings, may be related to various synthesized compounds with potential antimicrobial activities. For instance, compounds with thiophene and azetidine structures have been studied for their antimicrobial properties. A study on the synthesis of pyrimidine-azetidinone analogues reported their significant antimicrobial and antitubercular activities, highlighting the potential of such compounds in developing new antimicrobial agents (Chandrashekaraiah et al., 2014). Similarly, thiophene derivatives have been synthesized and tested for antimicrobial activity, with some showing promise against various bacterial and fungal strains (Sowmya et al., 2018).
Heterocyclic Synthesis
The structure of 3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide suggests its utility in the synthesis of novel heterocyclic compounds. Research on thiophene-2-carboxamide derivatives has led to the creation of new antibiotic and antibacterial drugs, utilizing the versatility of thiophene moieties in heterocyclic synthesis (Ahmed, 2007). The synthesis of azetidinone derivatives from carene, including transformations to various heterocyclic compounds, further demonstrates the potential of azetidine-based compounds in medicinal chemistry (Gyónfalvi et al., 2003).
Novel Drug Development
The compound's structure is indicative of its potential in novel drug development, especially in the realm of immunosuppressive and anti-inflammatory drugs. For instance, butenamides with thiophene structures have shown immunosuppressive activity, suggesting the therapeutic potential of thiophene-containing compounds in immunology (Axton et al., 1992). Moreover, the synthesis and evaluation of azetidinone derivatives have demonstrated their significance in medicinal chemistry, particularly in exploring new treatments for various diseases (Samadhiya et al., 2013).
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-10(2)9-20(17,18)12-7-15(8-12)13(16)14-6-11-4-3-5-19-11/h3-5,10,12H,6-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQAMIVOYGJVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(isobutylsulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.